molecular formula C12H16ClF2N B1492404 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 2098106-60-4

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No. B1492404
CAS RN: 2098106-60-4
M. Wt: 247.71 g/mol
InChI Key: SBLHQBKTYDEMHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride”, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Molecular Structure Analysis

The molecular structure of “3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical form of “3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine derivatives, including those with substitutions such as difluorophenyl groups, play a significant role in various scientific research applications. These compounds are often explored for their potential as pharmacological agents, given their structural diversity and ability to modulate biological activity. The research applications span across neurobiology, pharmacology, and the development of novel therapeutic agents.

  • Neurobiology and Pharmacology : The pharmacological spectrum of piperidine derivatives is broad, with studies exploring their effects on the central nervous system (CNS). For instance, the neurobiology of phencyclidine, a related piperidine compound, has been extensively studied for its unique pharmacological activities, demonstrating the complex interactions these compounds can have with CNS receptors (E. Domino, 1964).

  • Chemistry and Pharmacology of Stereoisomers : Research into the chemistry and pharmacology of piperidine derivatives, including their stereoisomers, provides insights into their potential therapeutic applications. The study of ohmefentanyl, a piperidine-based opioid, and its stereoisomers, for example, highlights the intricate relationship between chemical structure and biological activity, offering a pathway to the development of more targeted and effective drugs (G. Brine et al., 1997).

  • Therapeutic Applications : Beyond their direct pharmacological effects, piperidine derivatives are investigated for their potential in treating various conditions. For example, donepezil, a piperidine-based acetylcholinesterase inhibitor, is approved for treating Alzheimer’s disease, highlighting the therapeutic potential of these compounds in neurodegenerative disorders (G. Román & S. Rogers, 2004).

  • Antimicrobial and Environmental Applications : The search for new antimicrobial agents has also led to the investigation of piperidine derivatives. Studies on triclosan, for example, consider the environmental impact and microbial resistance of such compounds, providing a foundation for developing safer and more effective antimicrobial strategies (G. Bedoux et al., 2012).

  • Exploration of Molecular Mechanisms : Understanding the molecular mechanisms underlying the activity of piperidine derivatives is crucial for their application in drug design and therapeutic interventions. Research into the DNA methyltransferase inhibitors, for example, explores the modulation of epigenetic processes, offering insights into the potential of these compounds in treating malignancies (J. Goffin & E. Eisenhauer, 2002).

Safety and Hazards

The safety information for “3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and skin contact, among others .

properties

IUPAC Name

3-[(2,5-difluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9;/h3-4,7,9,15H,1-2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHQBKTYDEMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
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3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
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3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.